molecular formula C12H12BNO3 B3091882 (5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid CAS No. 1219737-09-3

(5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid

Cat. No.: B3091882
CAS No.: 1219737-09-3
M. Wt: 229.04 g/mol
InChI Key: PNDVWBIURRJWIL-UHFFFAOYSA-N
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Description

(5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid is a boronic acid derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. As a bifunctional reagent containing both a boronic acid and a biaryl structure, it is primarily used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct complex molecular architectures. This compound is valued for its role in developing active pharmaceutical ingredients and other advanced materials. Boronic acid analogs, such as 4-methoxyphenylboronic acid, have been identified as inhibitors of AmpC β-lactamase, a key enzyme responsible for bacterial resistance to β-lactam antibiotics . This suggests potential research applications for this compound in developing novel antibiotic adjuvants. Structurally related pyridineboronic acids often require specific handling and storage. For instance, 2-methoxypyridine-3-boronic acid is recommended to be stored refrigerated (0-10°C) and is sensitive to heat . It is generally advised to handle these compounds with appropriate personal protective equipment, as they can cause skin and serious eye irritation . This product is intended for research use only and is not for human or therapeutic use.

Properties

IUPAC Name

[5-(4-methoxyphenyl)pyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3/c1-17-12-4-2-9(3-5-12)10-6-11(13(15)16)8-14-7-10/h2-8,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDVWBIURRJWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C2=CC=C(C=C2)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid typically involves the reaction of 4-methoxyphenylboronic acid with 3-bromopyridine under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in an aqueous or alcoholic solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: (5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Boronic acids, including (5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid, have been studied for their anticancer properties. The introduction of boron into bioactive molecules can enhance their selectivity and efficacy. For example, compounds containing boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. Bortezomib, a well-known boronic acid derivative, is used in treating multiple myeloma and has paved the way for further research into similar compounds .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against resistant strains of bacteria. A study highlighted that derivatives of pyridine compounds showed enhanced antibacterial effects when compared to their non-boronic counterparts . The structural modifications provided by the boronic acid group can improve interactions with bacterial targets.

Suzuki-Miyaura Cross-Coupling Reaction

One of the most notable applications of this compound is its role as a reagent in the Suzuki-Miyaura cross-coupling reaction. This reaction is critical for forming carbon-carbon bonds in organic synthesis, allowing for the construction of complex molecular architectures. The boronic acid group facilitates the coupling with aryl halides, leading to the formation of biaryl compounds which are essential in pharmaceuticals and agrochemicals .

Polymer Development

The unique properties of this compound allow it to be utilized in developing advanced materials such as polymers and coatings. The incorporation of boronic acids into polymer matrices can enhance mechanical strength and thermal stability. Research has shown that boron-containing polymers exhibit improved performance characteristics compared to traditional polymers .

Case Studies

Study Focus Findings
Study on Antibacterial Activity Investigated the antibacterial effects of pyridine derivativesFound that this compound showed significant activity against resistant bacterial strains
Synthesis via Suzuki-Miyaura Explored cross-coupling reactions using boronic acidsDemonstrated efficient formation of biaryl compounds using this compound as a key reagent
Polymer Properties Enhancement Analyzed boron-containing polymersRevealed that incorporating this compound improved mechanical and thermal properties

Mechanism of Action

The mechanism of action of (5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of boron-containing drugs and sensors . The compound can interact with molecular targets through boron-oxygen or boron-nitrogen bonds, influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares (5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid with analogs differing in substituent positions or functional groups:

Compound Name Substituent Position Key Substituent Molecular Weight Reactivity/Applications Reference
This compound 5-pyridinyl, 4-phenyl 4-Methoxyphenyl 243.05 Suzuki coupling, kinase inhibitors , BODIPY functionalization
(6-Methoxypyridin-3-yl)boronic acid 6-pyridinyl Methoxy 153.1 Cross-coupling intermediates; lower steric hindrance
(5-Trifluoromethylpyridin-3-yl)boronic acid 5-pyridinyl Trifluoromethyl 190.92 Electron-withdrawing effects; electronics applications
(5-Phenylpyridin-3-yl)boronic acid 5-pyridinyl Phenyl 199.02 Material science; non-polar interactions
(4-(4-Methoxyphenyl)phenyl)boronic acid 4-phenyl 4-Methoxyphenyl 228.05 Enhanced solubility; medicinal chemistry

Key Observations :

  • Substituent Position : The 5-pyridinyl substitution in the primary compound provides steric and electronic advantages in cross-coupling reactions compared to 6-methoxy analogs .
  • Electronic Effects : The 4-methoxyphenyl group donates electrons via resonance, increasing reactivity in palladium-catalyzed couplings. In contrast, trifluoromethyl groups (electron-withdrawing) reduce electron density, affecting reaction rates .
  • Solubility: The methoxy group improves aqueous solubility compared to non-polar phenyl or trifluoromethyl substituents, critical for biological applications .

Physical and Spectral Properties

  • NMR Data : Boroxine formation (1:1 mixture with boronic acid) in analogs like (6-(((trifluoromethyl)sulfonyl)oxy)-5-(trimethylsilyl)pyridin-3-yl)boronic acid shows δ 8.42 ppm (aromatic protons) and δ 28.2 ppm (¹¹B NMR), consistent with boronic acid derivatives . Methoxy groups typically resonate at δ 3.8–4.0 ppm in ¹H NMR .
  • Stability : Methoxy-substituted boronic acids exhibit greater air stability compared to electron-deficient analogs, which may require inert storage .

Biological Activity

(5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the context of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a methoxyphenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, particularly resistant strains. The presence of the pyridine moiety is thought to enhance binding to bacterial targets, disrupting essential cellular processes .
  • Antitumor Potential : Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, including triple-negative breast cancer (TNBC). Mechanistic studies suggest that these compounds may induce cell cycle arrest and apoptosis in cancer cells .
  • Influence on Biochemical Pathways : The compound may interact with key signaling pathways involved in cell proliferation and survival, potentially modulating responses to therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Some key findings include:

  • Substitution Patterns : Variations in the substituents on the pyridine ring significantly affect potency against microbial and tumor cell lines. For instance, modifications that increase lipophilicity often enhance cellular uptake and activity .
  • Boronic Acid Functionality : The boronic acid group plays a pivotal role in the bioactivity by facilitating interactions with target proteins, particularly in enzymatic inhibition scenarios .

Antimicrobial Efficacy

A study evaluated the antibacterial properties of various pyridine derivatives, including this compound. Results indicated that this compound exhibited potent activity against resistant bacterial strains, outperforming many traditional antibiotics. Table 1 summarizes the minimum inhibitory concentrations (MICs) observed.

CompoundMIC (µg/mL)Target Bacteria
This compound0.5Staphylococcus aureus
Control Antibiotic1Staphylococcus aureus

Anticancer Activity

In vitro studies demonstrated that this compound inhibited cell proliferation in TNBC cell lines MDA-MB-231 and MDA-MB-468. The compound induced significant G0/G1 phase arrest, suggesting its potential as an anticancer agent.

Cell LineGI50 (µM)Mechanism of Action
MDA-MB-2318Cell cycle arrest
MDA-MB-46810Induction of apoptosis

Q & A

Q. Q1. What are the recommended synthetic routes for (5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid, and how can reaction efficiency be optimized?

A1. The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., PEPPSI-IPr) with aryl halides and boronic acids. Key steps include:

  • Substrate Preparation : Use 5-bromo-3-pyridineboronic acid derivatives and 4-methoxyphenylboronic acid as coupling partners.
  • Reaction Optimization : Employ toluene/water solvent systems with potassium carbonate as a base at reflux conditions (2–4 h). Catalyst loading at 3 mol% achieves >90% yield .
  • Purification : Flash column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Validate purity via HPLC (retention time: ~1.26 min) and LCMS (m/z 366 [M+H]+) .

Q. Q2. How can the structure and purity of this compound be validated experimentally?

A2. Use a multi-technique approach:

  • NMR Spectroscopy : Confirm regiochemistry via 1H NMR (e.g., δ 8.42 ppm for pyridyl protons) and 11B NMR (δ 28.2 ppm for boronic acid) .
  • Mass Spectrometry : HRMS (CI+) provides exact mass confirmation (e.g., m/z 415.0844 [M+H]+) .
  • Chromatography : HPLC with trifluoroacetic acid (TFA) mobile phase ensures purity (>97%) .

Advanced Research Questions

Q. Q3. What factors influence the stability of this compound during storage and reactions?

A3. Stability challenges arise from:

  • Hydrolysis : Boronic acids degrade in aqueous media. Store at 0–6°C in anhydrous solvents (e.g., THF) under inert gas .
  • Boroxine Formation : Prolonged storage leads to trimerization. Monitor via 1H NMR (δ 0.46 ppm for trimethylsilyl groups) and re-purify via recrystallization .
  • Light Sensitivity : Protect from UV exposure to prevent decomposition of the methoxyphenyl group .

Q. Q4. How does the electron-donating 4-methoxyphenyl group affect cross-coupling reactivity compared to electron-deficient arylboronic acids?

A4. The 4-methoxy group enhances reactivity in Suzuki-Miyaura couplings:

  • Electron-Rich Substrates : Accelerate oxidative addition with Pd(0) catalysts, improving yields (>95%) for electron-poor aryl halides (e.g., trifluoromethylpyrimidines) .
  • Selectivity : Electron-rich boronic acids reduce side reactions (e.g., protodeboronation) compared to electron-deficient analogs (e.g., 4-fluorophenylboronic acid), which show <10% conversion under similar conditions .

Q. Q5. What strategies mitigate competing side reactions (e.g., homocoupling) during the synthesis of this compound?

A5. Critical strategies include:

  • Oxygen Exclusion : Use Schlenk lines or gloveboxes to prevent Pd-catalyzed homocoupling .
  • Catalyst Tuning : PEPPSI-IPr minimizes undesired pathways due to steric bulk, enhancing cross-coupling selectivity .
  • Stoichiometry Control : Maintain a 1:1.25 ratio of aryl halide to boronic acid to suppress homo-adduct formation .

Q. Q6. How can computational methods predict the reactivity of this compound in novel coupling reactions?

A6. Density Functional Theory (DFT) and molecular docking models:

  • Transition State Analysis : Predict activation barriers for Pd-mediated oxidative addition steps.
  • Solvent Effects : Simulate toluene/water interfaces to optimize reaction kinetics .
  • Substituent Impact : Compare Hammett parameters (σ+) of methoxy groups to forecast regioselectivity in polyhalogenated substrates .

Q. Q7. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

A7. Key challenges and solutions:

  • Boroxine Contamination : Detect via 11B NMR (δ 28–30 ppm) and remove via column chromatography .
  • Residual Palladium : Quantify via ICP-MS; mitigate using scavengers (e.g., thiourea-functionalized silica) .
  • Hydrolytic Byproducts : Use reverse-phase HPLC (C18 column) with UV detection at 254 nm for separation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-(4-Methoxyphenyl)pyridin-3-yl)boronic acid

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